1,9-Dimethyluric acid
1,9-Dimethyluric acid
1, 9-Dimethyluric acid, also known as 1, 9-dimethylate, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 1, 9-Dimethyluric acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 9-Dimethyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 1, 9-dimethyluric acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
55441-62-8
VCID:
VC20885532
InChI:
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14)
SMILES:
CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O
Molecular Formula:
C7H8N4O3
Molecular Weight:
196.16 g/mol
1,9-Dimethyluric acid
CAS No.: 55441-62-8
Cat. No.: VC20885532
Molecular Formula: C7H8N4O3
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 9-Dimethyluric acid, also known as 1, 9-dimethylate, belongs to the class of organic compounds known as xanthines. These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. 1, 9-Dimethyluric acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 1, 9-Dimethyluric acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 1, 9-dimethyluric acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 55441-62-8 |
| Molecular Formula | C7H8N4O3 |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 1,9-dimethyl-3,7-dihydropurine-2,6,8-trione |
| Standard InChI | InChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14) |
| Standard InChI Key | UARKDOLETOEBCU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2)C)NC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator